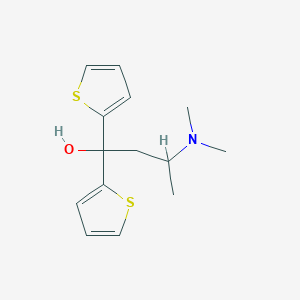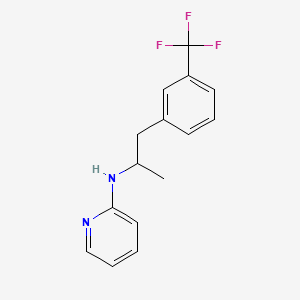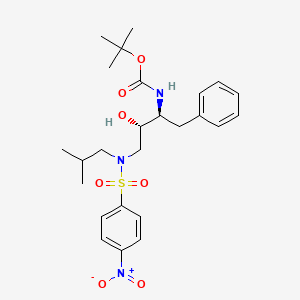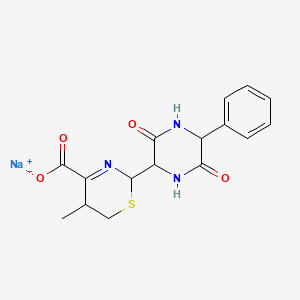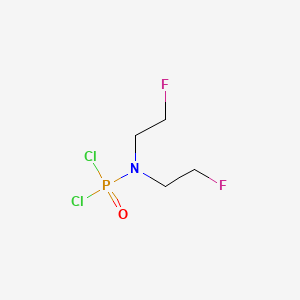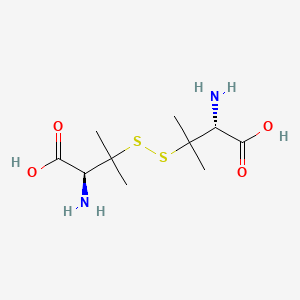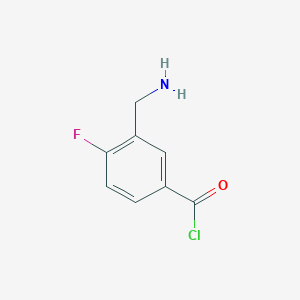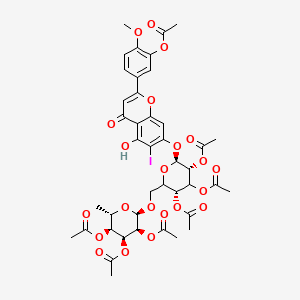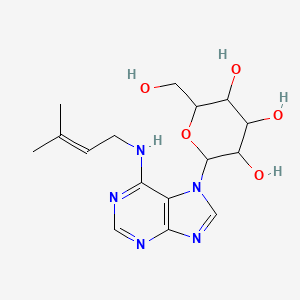
Isopentenyl-Adenine-7-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentenyl-Adenine-7-glucoside is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in regulating cell division, growth, and various developmental processes in plants. This compound is a derivative of N6-(Δ2-isopentenyl)adenine, which is one of the most common isoprenoid cytokinins found in higher plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isopentenyl-Adenine-7-glucoside typically involves the enzymatic or chemical glucosylation of N6-(Δ2-isopentenyl)adenine.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that express the necessary glucosyltransferases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Isopentenyl-Adenine-7-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isopentenyl side chain.
Substitution: Substitution reactions can occur at the adenine base or the isopentenyl side chain.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .
Applications De Recherche Scientifique
Isopentenyl-Adenine-7-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of cytokinins.
Biology: Plays a role in plant physiology research, particularly in studies related to cell division, growth, and development.
Medicine: Investigated for its potential therapeutic effects, such as promoting wound healing and tissue regeneration.
Mécanisme D'action
The mechanism of action of Isopentenyl-Adenine-7-glucoside involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, the compound activates a signaling cascade that leads to the expression of specific genes involved in cell division and growth. The molecular targets include various transcription factors and enzymes that regulate the cell cycle and other developmental processes .
Comparaison Avec Des Composés Similaires
N6-(Δ2-isopentenyl)adenine: The parent compound of Isopentenyl-Adenine-7-glucoside, which also exhibits cytokinin activity.
Trans-zeatin: Another isoprenoid cytokinin with a hydroxylated side chain, known for its high biological activity.
Cis-zeatin: An isomer of trans-zeatin with a different configuration, which has a weaker biological impact.
Uniqueness: this compound is unique due to its glucosylated structure, which may affect its solubility, stability, and transport within plant tissues. This modification can also influence its biological activity and the way it is metabolized in plants .
Propriétés
Numéro CAS |
59384-58-6 |
|---|---|
Formule moléculaire |
C16H23N5O5 |
Poids moléculaire |
365.38 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-7-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)20-7-21(10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19) |
Clé InChI |
ORUWKZNXHJIZKV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


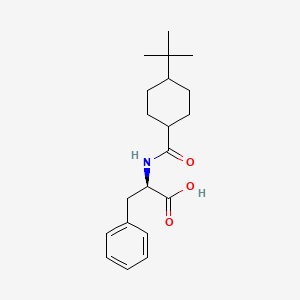
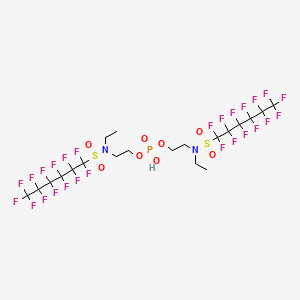
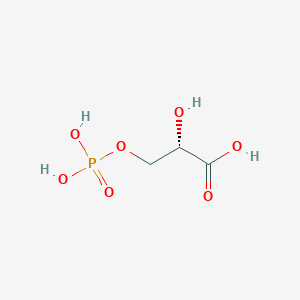
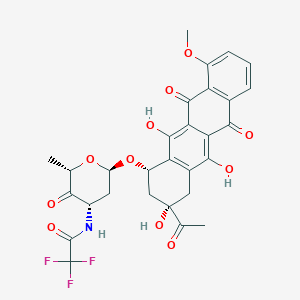
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
